N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 3, a phenyl group at position 7, and a sulfanyl acetamide moiety at position 2. The N-benzyl group on the acetamide chain distinguishes it from related analogs.
Properties
IUPAC Name |
N-benzyl-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-25-21(27)20-19(17(13-28-20)16-10-6-3-7-11-16)24-22(25)29-14-18(26)23-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGNQKWSBCEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of HMS3499P18 are currently unknown. This compound is a complex heterocyclic molecule, and its specific targets could be numerous depending on its structure and functional groups.
Mode of Action
It’s possible that it interacts with its targets through the formation of covalent bonds, hydrogen bonds, or van der waals interactions.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion.
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of HMS3499P18. These factors could affect the compound’s solubility, stability, and its interactions with its targets.
Biological Activity
N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that shows promise in various biological applications. Its molecular formula is with a molecular weight of approximately 421.5 g/mol . This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is modified with a benzyl group and a sulfanyl acetamide moiety. The structural complexity contributes to its potential biological activity.
Biological Activity Overview
Research indicates that compounds in the thienopyrimidine class exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Thienopyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. A study highlighted that similar compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL . Although specific data for N-benzyl-2-{...}acetamide is limited, its structural analogs suggest potential efficacy against pathogens.
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives is notable. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells. For instance, compounds similar to N-benzyl-2-{...}acetamide have been tested against various cancer cell lines using the MTT assay, revealing cytotoxic effects correlated with concentration . The mechanisms of action may involve the modulation of signaling pathways and gene expression related to cell growth and apoptosis.
Anti-inflammatory Properties
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses . The ability to influence these pathways positions N-benzyl-2-{...}acetamide as a candidate for further exploration in inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A series of thienopyrimidine derivatives were evaluated for their antimicrobial efficacy. Among them, certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : In a study involving various cancer cell lines, thienopyrimidine derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis through specific signaling pathway modulation.
Scientific Research Applications
Anticancer Properties
Research indicates that N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits promising anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.
- Mechanism of Action :
- The compound may inhibit key enzymes or receptors linked to tumor growth.
- It could modulate signaling pathways that regulate cell cycle progression and apoptosis.
Antimicrobial Activity
The compound also shows potential antimicrobial effects against various pathogens. Studies suggest that it can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Case Studies
-
Study on Anticancer Effects :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
- The IC50 values were determined to be lower than those of existing chemotherapeutics.
-
Antimicrobial Screening :
- In vitro assays revealed that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria.
- Comparative studies showed it to be more effective than some conventional antibiotics.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Thieno[3,2-d]pyrimidine | ~480 (estimated) | N-Benzyl, 3-methyl, 7-phenyl | High lipophilicity, moderate solubility |
| N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Thieno[3,2-d]pyrimidine | 486.4 | 4-bromophenyl | Halogen bonding potential |
| 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide | Thieno[3,2-d]pyrimidine | 467.6 | 3-benzyl, 3,4-dimethoxyphenyl | Enhanced solubility, electronic effects |
| N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Pyrrolo[3,2-d]pyrimidine | 430.5 | 3-cyclopropyl | Improved metabolic stability |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | Pyrazolo[3,4-d]pyrimidine | 589.1 | Fluorophenyl, chromen | High molecular weight, fluorinated |
Key Findings and Implications
Core Heterocycle: The thieno[3,2-d]pyrimidine core offers a balance of lipophilicity and metabolic stability, whereas pyrrolo or pyrazolo cores introduce distinct electronic and steric profiles .
Substituent Effects : Methoxy and halogen groups on the acetamide chain modulate solubility and target affinity, with bromine and fluorine enhancing binding through halogen interactions .
Preparation Methods
Core Thieno[3,2-d]Pyrimidinone Synthesis
The thieno[3,2-d]pyrimidinone core is synthesized via cyclization of 3-amino-5-phenylthiophene derivatives. Source demonstrates that condensation of 3-amino-5-phenylthiophene (11a ) with methyl-substituted aldehydes in acidic media yields the hydrogenated thienopyrimidinone intermediate (12 ), which undergoes autoxidation to form the 4-oxo-thieno[3,2-d]pyrimidinone scaffold . Key parameters include:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Acid catalyst | Concentrated HCl | 68–72 | |
| Reaction temperature | 80–90°C | — | |
| Oxidation method | Aerobic heating (110°C, 6 h) | 85 |
This step introduces the 3-methyl and 7-phenyl substituents critical for subsequent functionalization.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidinone core. Source highlights that thieno[3,2-d]pyrimidinones react with thiol-containing nucleophiles under basic conditions. For this compound, 2-mercaptoacetamide derivatives are employed:
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Activation : The C2 position is activated by electron-withdrawing groups (e.g., nitro or chloro substituents). However, in this case, the 4-oxo group sufficiently activates the ring for SNAr .
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Coupling : Reaction with 2-mercaptoacetic acid in dimethylformamide (DMF) at 60°C for 12 hours, followed by amidation with benzylamine, achieves the desired sulfanylacetamide side chain .
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Mercaptoacetic acid | DMF | 60°C | 12 | 75 | |
| Benzylamine | THF | RT | 24 | 82 |
N-Benzylation and Amidation
The final amidation step involves coupling the sulfanylacetic acid intermediate with benzylamine. Source outlines a two-stage process:
-
Acid chloride formation : Treating 2-({3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride.
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Amidation : Reacting the acid chloride with benzylamine in tetrahydrofuran (THF) at room temperature for 24 hours produces the target acetamide .
| Step | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acid chloride synthesis | SOCl₂ | Reflux, 4 h | 90 | |
| Amidation | Benzylamine | THF, RT, 24 h | 82 |
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (1:1) eluent, achieving >95% purity . Analytical validation includes:
-
IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S) .
-
¹H NMR (400 MHz, CDCl₃): δ 7.65–7.25 (m, 10H, aromatic), 4.45 (s, 2H, CH₂), 3.12 (s, 3H, N-CH₃) .
-
Mass Spectrometry : [M+H]⁺ at m/z 459.5 (calculated: 459.5) .
Optimization Challenges and Solutions
-
Low cyclization yields : Improved by substituting HCl with p-toluenesulfonic acid (PTSA), increasing yields to 78% .
-
Sulfanyl group instability : Use of inert atmosphere (N₂) during SNAr prevents oxidation to disulfides .
-
Amidation side reactions : Excess benzylamine (2 eq.) suppresses acid chloride hydrolysis .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thiolation, alkylation, and amidation. Key steps include:
- Thieno[3,2-d]pyrimidinone core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions .
- Sulfanyl linkage introduction : Reaction of the core with mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Amidation : Coupling with benzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Yield and purity depend on solvent choice (e.g., acetonitrile vs. DMF), temperature control, and catalyst selection. HPLC or TLC is recommended for real-time monitoring .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : and to confirm substituent positions and sulfur linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .
Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?
- Answer :
| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 24h) |
|---|---|---|
| DMSO | >50 | >90% |
| Ethanol | 10–20 | 80–85% |
| Water | <1 | Unstable |
| Neutral pH (6–8) in buffered solutions (e.g., PBS) is optimal for short-term stability . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog synthesis : Replace the benzyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH) substituents to modulate receptor binding .
- Functional group swaps : Test acetamide vs. propionamide derivatives to evaluate steric effects .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests (e.g., IC in cancer cell lines) .
Q. What computational methods are effective for elucidating the compound’s mechanism of action?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., EGFR or COX-2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Employ Gaussian or CODESSA to correlate electronic parameters (e.g., HOMO/LUMO) with activity data .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Answer : X-ray crystallography reveals conformational flexibility in the thienopyrimidine core. For example:
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, altering receptor accessibility .
- Crystal packing : π-π stacking between phenyl groups may influence solubility and membrane permeability .
Cross-reference crystallographic data (e.g., CCDC entries) with bioassay results to explain variability in IC values across studies .
Q. What strategies mitigate synthetic challenges in scaling up derivatives with modified sulfur linkages?
- Answer :
- Continuous flow chemistry : Reduces side reactions in thiol-alkylation steps by maintaining precise temperature control .
- Protecting groups : Use tert-butylthiol to prevent disulfide formation during amidation .
- Catalyst screening : Test Pd/C or Ni-based catalysts for selective cross-coupling reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition profiles?
- Answer :
- Assay validation : Confirm enzyme source (recombinant vs. native) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite interference : Use LC-MS to rule out degradation products in cell-based assays .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity measurements .
Methodological Tables
Table 1 : Key Structural Analogs and Modifications
| Analog Substituent | Biological Activity (IC, μM) | Source |
|---|---|---|
| 4-Chlorophenyl (benzyl replacement) | EGFR: 0.45 ± 0.12 | |
| Ethyl ester (acetamide swap) | COX-2: 1.2 ± 0.3 | |
| 3,5-Dimethylphenyl (core modification) | Antiviral: EC = 2.1 |
Table 2 : Recommended Analytical Workflow
| Step | Technique | Parameters |
|---|---|---|
| Purity assessment | HPLC | C18 column, 70:30 MeCN/HO |
| Stability testing | UPLC-MS | 0–24h, 25°C, pH 7.4 |
| Binding affinity | SPR | 0.1–100 μM ligand range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
